![molecular formula C19H19N3O4S B10991053 methyl (2E)-5-benzyl-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B10991053.png)
methyl (2E)-5-benzyl-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl (2E)-5-benzyl-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a 1,3-thiazole core fused with a dihydroimidazole moiety. Key structural elements include:
- A 1,3-thiazole ring with sulfur at position 1 and nitrogen at position 3.
- A benzyl substituent at position 5 of the thiazole ring.
- An (E)-configured imino group at position 2, linked to a 3,5-dimethyl-1,2-oxazol-4-yl acetyl group.
- A methyl carboxylate ester at position 4.
Structural determination of such compounds typically employs X-ray crystallography, often utilizing the SHELX software suite for refinement and analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-5-benzyl-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the oxazole ring, and the final coupling with the benzyl group. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the formation of the heterocyclic rings.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-5-benzyl-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive intermediates.
Substitution: The benzyl group and other substituents can be replaced with different groups to create derivatives with altered properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Methyl (2E)-5-benzyl-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl (2E)-5-benzyl-2-{[(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]imino}-2,3-dihydro-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other heterocyclic derivatives, particularly those containing thiazole, oxazole, or triazole cores. Below is a comparative analysis with the compound from , (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione–(E)-1,5-bis(2-chlorobenzylidene)thiocarbonohydrazide–methanol :
Key Differences
Heterocyclic Core : The target compound’s dihydrothiazole-oxazole system contrasts with the triazole-thione framework in , affecting electronic properties and binding affinities.
Substituent Effects : The benzyl and methyl oxazolyl groups in the target compound may enhance lipophilicity compared to the chlorinated aromatic systems in .
Hydrogen-Bonding Networks : While both compounds utilize hydrogen bonding for crystal packing, explicitly documents O–H···S and N–H···S interactions, which are less common in oxazole-thiazole hybrids .
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
methyl 5-benzyl-2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H19N3O4S/c1-11-14(12(2)26-22-11)10-16(23)20-19-21-17(18(24)25-3)15(27-19)9-13-7-5-4-6-8-13/h4-8H,9-10H2,1-3H3,(H,20,21,23) |
InChI Key |
XOUGORHWXWBOGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC(=C(S2)CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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